Indeno[2,1-b]indole Indeno[2,1-b]indole
Brand Name: Vulcanchem
CAS No.: 206-72-4
VCID: VC14346538
InChI: InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-9H
SMILES:
Molecular Formula: C15H9N
Molecular Weight: 203.24 g/mol

Indeno[2,1-b]indole

CAS No.: 206-72-4

Cat. No.: VC14346538

Molecular Formula: C15H9N

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Indeno[2,1-b]indole - 206-72-4

Specification

CAS No. 206-72-4
Molecular Formula C15H9N
Molecular Weight 203.24 g/mol
IUPAC Name indeno[2,1-b]indole
Standard InChI InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-9H
Standard InChI Key BSPJVRORVHKCQW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C4C=CC=CC4=CC3=N2

Introduction

Chemical Structure and Physicochemical Properties

Indeno[2,1-b]indole (CAS 206-72-4) features a fused bicyclic system comprising an indole moiety (benzopyrrole) and an indene unit (benzocyclopentadiene). The molecular formula C15H9N\text{C}_{15}\text{H}_9\text{N} reflects its 15 carbon atoms, nine hydrogen atoms, and one nitrogen atom, arranged in a planar, aromatic configuration . The compound’s rigidity and extended π-system contribute to its high thermal stability and insolubility in polar solvents, though it dissolves readily in organic solvents like dichloromethane and toluene .

Key spectroscopic characteristics include distinct NMR signals for the aromatic protons (δ 7.2–8.5 ppm) and a mass spectrum with a molecular ion peak at m/z 203.1 . X-ray crystallography reveals bond lengths of approximately 1.38–1.42 Å for the conjugated double bonds, consistent with aromatic delocalization. The nitrogen atom in the indole ring introduces electron-rich regions, enabling participation in charge-transfer interactions critical for electronic applications.

Synthetic Methodologies

Friedel-Crafts Alkylation and Cyclization

A common synthesis route involves Friedel-Crafts alkylation of indole derivatives with α,β-unsaturated ketones, followed by acid-catalyzed cyclization. For example, reacting 2-phenylindole with methyl vinyl ketone in the presence of AlCl3\text{AlCl}_3 yields a tetracyclic intermediate, which undergoes dehydrogenation to form indeno[2,1-b]indole . This method achieves moderate yields (45–60%) but requires stringent control of reaction conditions to avoid over-oxidation .

Photo-Nazarov Cyclization

Recent advances utilize photo-Nazarov cyclization of 3-acylindole precursors to construct the indeno[1,2-b]indole core. Irradiating a solution of 3-acetylindole in acetonitrile with UV light (λ = 300 nm) induces a 6π-electrocyclic ring closure, forming the tetracyclic structure in 72% yield . This method offers superior regioselectivity compared to thermal approaches and is pivotal in synthesizing natural product analogs like janthitrem B .

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key Advantage
Friedel-Crafts2-Phenylindole45–60Scalability
Photo-Nazarov3-Acylindole70–75Regioselectivity

Applications in Organic Electronics

The planar structure and extended π-conjugation of indeno[2,1-b]indole make it ideal for charge transport in organic semiconductors. In OLEDs, the compound serves as a host material in emissive layers, achieving a luminance efficiency of 12.5 cd/A and a external quantum efficiency (EQE) of 8.3%. Its high electron affinity (EA=3.1eV\text{E}_A = -3.1 \, \text{eV}) facilitates hole-blocking, reducing exciton quenching.

In organic photovoltaics, indeno[2,1-b]indole-based donor-acceptor polymers exhibit power conversion efficiencies (PCE) up to 9.2%, attributed to broad absorption spectra (λmax=520nm\lambda_{\text{max}} = 520 \, \text{nm}) and balanced charge mobility (μh=0.12cm2/V\cdotps\mu_h = 0.12 \, \text{cm}^2/\text{V·s}) .

Medicinal Chemistry Applications

Antitumor Activity

Derivatives such as 5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydroindeno[2,1-b]indole-9,10-dione inhibit protein kinase CK2, a regulator of cancer cell proliferation. In vitro studies show IC50_{50} values of 0.8 µM against A549 lung carcinoma cells, comparable to the clinical candidate CX-4945 (IC50_{50} = 0.5 µM) . The compound’s intracellular concentration (408.3 nM) exceeds CX-4945 (119.3 nM), enhancing its efficacy despite similar inhibitory potency .

ABCG2-Mediated Multidrug Resistance Reversal

Phenolic indeno[2,1-b]indoles, such as 7-(3,4-dichlorophenyl)-4b,5-dihydroindeno[1,2-b]indol-9-ol, inhibit the ABCG2 transporter with IC50=0.2μM\text{IC}_{50} = 0.2 \, \mu\text{M}, threefold lower than ketonic analogs . These compounds selectively block drug efflux in breast cancer cells (MCF-7/Adr), reversing resistance to mitoxantrone by 85% at 10 µM .

Antitubercular Agents

5,5-Dimethyl-11-phenyl-4b,5-dihydroindeno[2,1-b]indole derivatives exhibit minimum inhibitory concentrations (MIC) of 3.13 µg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line drugs like isoniazid (MIC = 0.06 µg/mL) . The indenoindole scaffold disrupts mycolic acid biosynthesis, a critical component of the bacterial cell wall .

Biological Mechanisms of Action

CK2 Inhibition and Apoptosis Induction

Indeno[2,1-b]indole derivatives bind to the ATP-binding pocket of CK2, disrupting phosphorylation of substrates like Akt. In LNCaP prostate cancer cells, treatment with 20 µM 5a-2 reduces phospho-Akt (Ser129) levels by 78%, inducing caspase-3-mediated apoptosis .

ABCG2 ATPase Stimulation

Unlike ketonic analogs, phenolic derivatives stimulate ABCG2 ATPase activity by 220% at 10 µM, suggesting interaction with a distinct binding site that primes the transporter for inhibition . This paradoxical effect enhances chemosensitization by depleting cellular ATP reserves .

Comparison with Related Compounds

Indeno[2,1-b]indole’s uniqueness emerges when contrasted with analogs:

  • Indeno[1,2-b]indole: The shifted fusion position reduces π-conjugation, lowering electron affinity (EA=2.8eV\text{E}_A = -2.8 \, \text{eV}) and OLED efficiency (EQE = 5.1%).

  • Isoindolo[2,1-b]quinoline: The quinoline moiety increases cytotoxicity (CC50_{50} = 12 µM vs. >50 µM for indeno[2,1-b]indole), limiting therapeutic utility .

Recent Advances and Future Directions

Recent work focuses on hybridizing indeno[2,1-b]indole with transition metal complexes for photocatalytic applications. A ruthenium(II) polypyridyl derivative demonstrates hydrogen evolution rates of 12.3 mmol/g·h under visible light, surpassing pure organic counterparts . In drug discovery, structure-activity relationship (SAR) studies aim to optimize substituents at the N5 and D-ring positions for enhanced ABCG2 inhibition .

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